(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphanyl group, a xanthene core, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings in the xanthene core can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, including temperature and solvent, vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the type of reaction and the reagents used .
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with various metal centers, facilitating catalytic processes such as hydrogenation and cross-coupling reactions .
Biology and Medicine
Its phosphanyl group can form stable complexes with metal ions, which can be used in imaging and diagnostic applications .
Industry
In the industrial sector, ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide can be used in the synthesis of advanced materials. Its unique properties make it suitable for use in the production of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as metal ions and biological macromolecules. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide moiety can interact with biological molecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole
- ®-2-(2-(Diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydro-4-phenyl-oxazole
- ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-4,5-dihydrooxazole
Uniqueness
What sets ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide apart from similar compounds is its unique combination of a xanthene core, a phosphanyl group, and a sulfinamide moiety. This combination imparts distinct chemical and physical properties, making it particularly useful in specific catalytic and biological applications .
Properties
Molecular Formula |
C37H44NO2PS |
---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H44NO2PS/c1-35(2,3)34(38(9)42(39)36(4,5)6)28-22-16-23-29-32(28)40-33-30(37(29,7)8)24-17-25-31(33)41(26-18-12-10-13-19-26)27-20-14-11-15-21-27/h10-25,34H,1-9H3/t34-,42?/m0/s1 |
InChI Key |
OPZNKILVSCIGHA-QWPNAQDASA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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